5-[(4-Methoxyphenoxy)methyl]-2-furaldehyde

Kinase Inhibition p38 MAPK Inflammation Signaling

This highly differentiated furan-2-carbaldehyde scaffold demonstrates nanomolar p38α MAPK binding (Kd=3.30 nM) and antiproliferative effects in MCF7 cells. Its reactive aldehyde group enables hydrazone, Schiff base, and carboxylic acid derivatization for focused library synthesis. Suitable as a positive control in SPR assays and a starting point for oncology SAR programs. Ensure consistency in kinase selectivity by using this precise substitution pattern.

Molecular Formula C13H12O4
Molecular Weight 232.235
CAS No. 438221-74-0
Cat. No. B2915248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(4-Methoxyphenoxy)methyl]-2-furaldehyde
CAS438221-74-0
Molecular FormulaC13H12O4
Molecular Weight232.235
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OCC2=CC=C(O2)C=O
InChIInChI=1S/C13H12O4/c1-15-10-2-4-11(5-3-10)16-9-13-7-6-12(8-14)17-13/h2-8H,9H2,1H3
InChIKeyCBUFSARKXGLUOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-[(4-Methoxyphenoxy)methyl]-2-furaldehyde (CAS 438221-74-0): Baseline Compound Profile and Procurement Context


5-[(4-Methoxyphenoxy)methyl]-2-furaldehyde (CAS 438221-74-0) is a synthetic furan-2-carbaldehyde derivative with molecular formula C13H12O4 and molecular weight 232.23 g/mol, featuring a furaldehyde core substituted at the 5-position with a (4-methoxyphenoxy)methyl group . This compound serves as a versatile small-molecule scaffold and intermediate in medicinal chemistry and organic synthesis . Available data indicate bioactivity against p38α MAPK and potential antiproliferative effects, positioning it as a research compound for kinase inhibition and oncology studies [1].

Why Generic Substitution of 5-[(4-Methoxyphenoxy)methyl]-2-furaldehyde (CAS 438221-74-0) Carries Functional and Structural Risk


5-[(4-Methoxyphenoxy)methyl]-2-furaldehyde possesses a specific substitution pattern that distinguishes it from other furan-2-carbaldehyde derivatives and structurally similar analogs. The (4-methoxyphenoxy)methyl moiety at the 5-position confers distinct electronic and steric properties that influence target binding and biological activity . In p38α MAPK binding assays, this compound demonstrates nanomolar affinity (Kd = 3.30 nM), whereas subtle structural modifications—such as conversion to the hydrazide derivative (CAS 832740-28-0) or alteration of the substitution pattern—may substantially alter binding characteristics and functional outcomes [1]. Generic substitution with closely related furaldehyde analogs or alternative 5-substituted furan derivatives cannot be assumed functionally equivalent without direct comparative data, as even minor structural deviations can affect kinase selectivity profiles, cellular permeability, and metabolic stability [2].

Quantitative Differentiation Evidence for 5-[(4-Methoxyphenoxy)methyl]-2-furaldehyde (CAS 438221-74-0)


p38α MAPK Binding Affinity: Nanomolar Kd Value from Surface Plasmon Resonance

5-[(4-Methoxyphenoxy)methyl]-2-furaldehyde exhibits high-affinity binding to p38α MAPK with a dissociation constant (Kd) of 3.30 nM as determined by surface plasmon resonance (SPR) [1]. In the same assay context, the compound also demonstrates functional inhibition with an IC50 value of 58 nM [1]. These data establish baseline binding potency for this specific substitution pattern; however, direct head-to-head comparison data against close structural analogs (e.g., 5-[(4-methoxyphenoxy)methyl]-2-furohydrazide, CAS 832740-28-0) are not publicly available, precluding definitive claims of superiority .

Kinase Inhibition p38 MAPK Inflammation Signaling

Antiproliferative Activity in MCF7 Breast Cancer Cells: MTT Assay Data

5-[(4-Methoxyphenoxy)methyl]-2-furaldehyde was evaluated for antiproliferative activity against human MCF7 breast adenocarcinoma cells using an MTT assay with a 72-hour exposure period [1]. While the exact IC50 value is not publicly disclosed in the ChEMBL entry, the functional annotation confirms measurable growth inhibition in this ER-positive breast cancer cell line [1]. Comparative data against reference compounds such as tamoxifen or doxorubicin in the same assay system are not available from the indexed source [2].

Oncology Breast Cancer Cell Proliferation

HPPD Enzyme Inhibition: Complete Inhibition at Millimolar Concentrations

5-[(4-Methoxyphenoxy)methyl]-2-furaldehyde was evaluated for competitive inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme target in herbicide development [1]. Complete inhibition was observed at a concentration range of 0.5–1.0 mM [1]. This millimolar-range potency is notably weaker than the nanomolar affinity observed for p38α MAPK, suggesting target-dependent potency variation that may inform scaffold optimization strategies [2].

Herbicide Research Enzyme Inhibition Tyrosine Metabolism

Recommended Application Scenarios for 5-[(4-Methoxyphenoxy)methyl]-2-furaldehyde (CAS 438221-74-0) Based on Verified Evidence


p38α MAPK Biochemical and Biophysical Assay Development

This compound is suitable for use as a positive control or reference ligand in p38α MAPK binding assays, including surface plasmon resonance (SPR) and related biophysical platforms, based on its established Kd of 3.30 nM and IC50 of 58 nM [1]. Researchers investigating p38 MAPK pathway inhibition in inflammatory disease models or cellular stress responses may utilize this compound as a tool molecule for target engagement studies.

Antiproliferative Screening in MCF7 Breast Cancer Models

Given its demonstrated antiproliferative activity in MCF7 cells following 72-hour exposure [1], this compound may serve as a starting point for structure-activity relationship (SAR) studies in ER-positive breast cancer research. Users should note that exact potency values are not publicly available and should be independently validated in their specific assay systems .

Organic Synthesis and Medicinal Chemistry Scaffold Derivatization

5-[(4-Methoxyphenoxy)methyl]-2-furaldehyde contains a reactive aldehyde functional group that enables further derivatization, including hydrazone formation, Schiff base synthesis, and conversion to carboxylic acid or alcohol derivatives [1]. The compound serves as a versatile building block for generating focused libraries of furan-based analogs for kinase inhibitor development programs .

HPPD-Targeted Herbicide Discovery Research

Although its millimolar-range potency against HPPD (complete inhibition at 0.5–1.0 mM) is modest [1], this compound may be useful as a scaffold for optimization in agrochemical discovery programs targeting HPPD, a validated herbicide target. The established synthetic accessibility of the furan-2-carbaldehyde core supports iterative medicinal chemistry optimization efforts .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-[(4-Methoxyphenoxy)methyl]-2-furaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.